Tri-tert-butyl(dichloro)-lambda~5~-phosphane
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Overview
Description
Tri-tert-butyl(dichloro)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three tert-butyl groups and two chlorine atoms attached to a phosphorus atom. This compound is known for its steric bulk and unique reactivity, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butyl(dichloro)-lambda~5~-phosphane typically involves the reaction of tert-butylmagnesium chloride with phosphorus trichloride. The reaction proceeds through the formation of a Grignard reagent, which then reacts with phosphorus trichloride to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the formation of the Grignard reagent and subsequent reaction with phosphorus trichloride .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butyl(dichloro)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used under basic conditions.
Coordination: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted phosphines: Result from substitution reactions.
Metal-phosphine complexes: Formed in coordination reactions.
Scientific Research Applications
Tri-tert-butyl(dichloro)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a component in diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tri-tert-butyl(dichloro)-lambda~5~-phosphane involves its ability to donate electron density to metal centers, stabilizing transition states and facilitating catalytic cycles. The bulky tert-butyl groups provide steric protection, enhancing the selectivity and efficiency of catalytic processes. The chlorine atoms can participate in substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the chlorine atoms, making it less reactive in substitution reactions.
Triethylphosphine: Smaller alkyl groups result in different steric and electronic properties.
Triphenylphosphine: Aromatic groups provide different reactivity and coordination behavior.
Uniqueness
Tri-tert-butyl(dichloro)-lambda~5~-phosphane is unique due to its combination of steric bulk and reactivity. The presence of both tert-butyl groups and chlorine atoms allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
58816-81-2 |
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Molecular Formula |
C12H27Cl2P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
tritert-butyl(dichloro)-λ5-phosphane |
InChI |
InChI=1S/C12H27Cl2P/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9/h1-9H3 |
InChI Key |
PFIMLBMPDWMMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl |
Origin of Product |
United States |
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